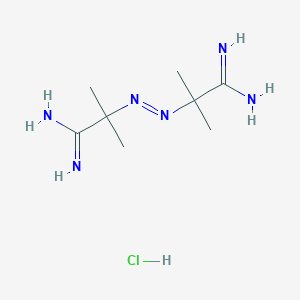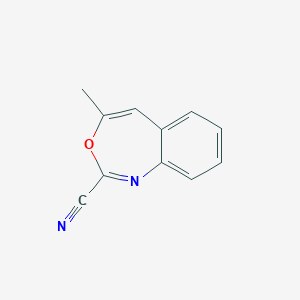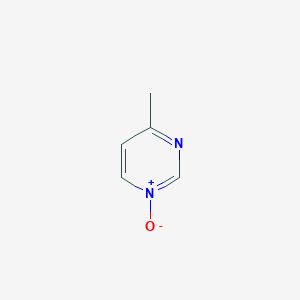
4-Methylpyrimidine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpyrimidine 1-oxide is a compound that has been extensively studied in scientific research due to its various applications in biochemistry and physiology. This compound is a pyrimidine derivative that has been synthesized using different methods, and its mechanism of action has been investigated in detail. In
Mécanisme D'action
The mechanism of action of 4-Methylpyrimidine 1-oxide has been investigated in detail. It is known to undergo oxidation reactions in the presence of different enzymes, including cytochrome P450 enzymes. These reactions result in the formation of different metabolites, which can have different biological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Methylpyrimidine 1-oxide have been studied in different systems. It has been shown to have antioxidant properties, and it has been used as a model compound to investigate the mechanism of action of different enzymes. In addition, it has been shown to have anti-inflammatory properties, and it has been used in the treatment of different inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Methylpyrimidine 1-oxide in lab experiments include its availability, stability, and ease of handling. It is also a relatively inexpensive compound, which makes it an attractive choice for different research projects. However, one of the limitations of using 4-Methylpyrimidine 1-oxide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for further research on 4-Methylpyrimidine 1-oxide. One area of research is the investigation of its potential as a therapeutic agent in different diseases, including cancer and inflammation. Another area of research is the development of new methods for the synthesis of 4-Methylpyrimidine 1-oxide, which can improve its yield and purity. Additionally, the investigation of the mechanism of action of 4-Methylpyrimidine 1-oxide in different biological systems can lead to a better understanding of its biological effects.
In conclusion, 4-Methylpyrimidine 1-oxide is a compound that has been extensively studied in scientific research due to its various applications in biochemistry and physiology. It can be synthesized using different methods, and its mechanism of action has been investigated in detail. It has several biochemical and physiological effects, and it has been used as a model compound to study the mechanism of action of different enzymes. While it has advantages for use in lab experiments, its potential toxicity is a limitation. There are several future directions for further research on 4-Methylpyrimidine 1-oxide, including investigating its potential as a therapeutic agent and developing new methods for its synthesis.
Méthodes De Synthèse
The synthesis of 4-Methylpyrimidine 1-oxide can be achieved using different methods. One of the most common methods is the reaction of 4-methylpyrimidine with hydrogen peroxide in the presence of a catalyst. This reaction results in the formation of 4-Methylpyrimidine 1-oxide. Other methods include the reaction of 4-methylpyrimidine with ozone or with other oxidizing agents.
Applications De Recherche Scientifique
4-Methylpyrimidine 1-oxide has been extensively studied in scientific research due to its various applications. It is commonly used as a reagent in organic synthesis, and it has been used in the synthesis of different compounds. In biochemistry, 4-Methylpyrimidine 1-oxide has been used as a model compound to study the mechanism of action of different enzymes. It has also been used as a substrate for different enzymes, including cytochrome P450 enzymes.
Propriétés
Numéro CAS |
17758-54-2 |
|---|---|
Nom du produit |
4-Methylpyrimidine 1-oxide |
Formule moléculaire |
C5H6N2O |
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
4-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C5H6N2O/c1-5-2-3-7(8)4-6-5/h2-4H,1H3 |
Clé InChI |
XHAWKANOBZBYLQ-UHFFFAOYSA-N |
SMILES |
CC1=NC=[N+](C=C1)[O-] |
SMILES canonique |
CC1=NC=[N+](C=C1)[O-] |
Synonymes |
Pyrimidine, 4-methyl-, 1-oxide (6CI,7CI,8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



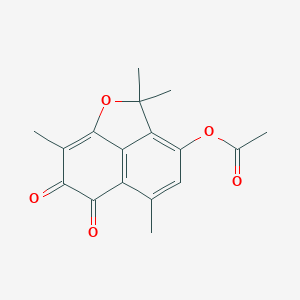


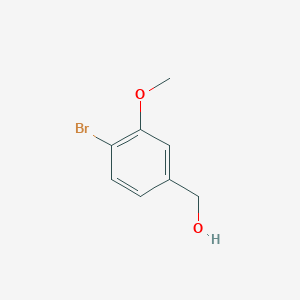
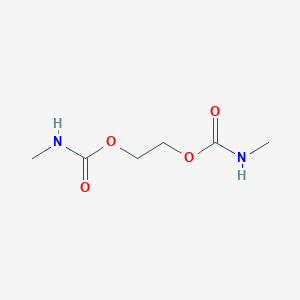
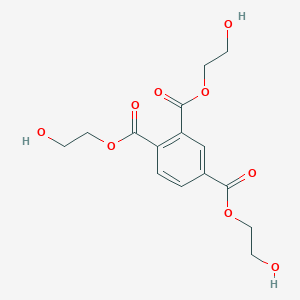
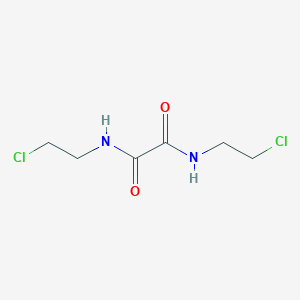
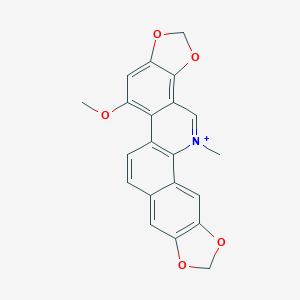
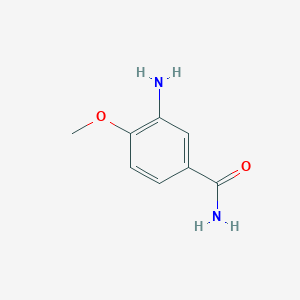
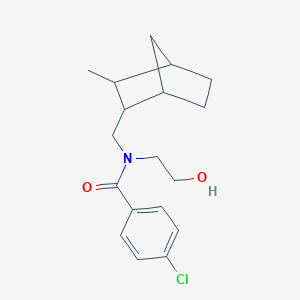
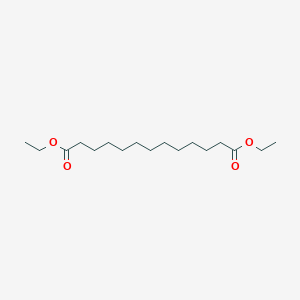
![Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B96671.png)
